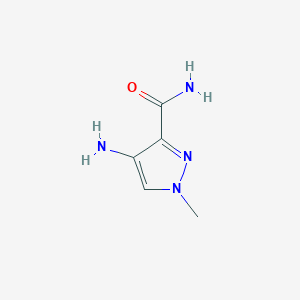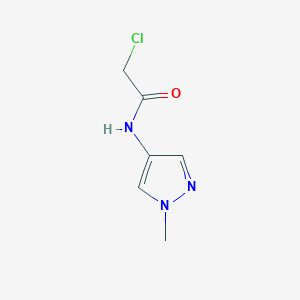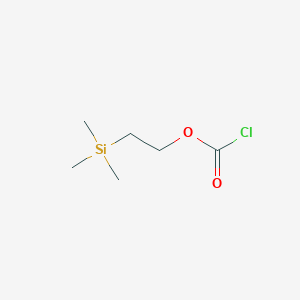
2-(三甲基硅基)乙基氯甲酸酯
概述
描述
2-(Trimethylsilyl)ethyl chloroformate is an organosilicon compound with the molecular formula C₆H₁₃ClO₂Si. It is a versatile reagent used in organic synthesis, particularly for the protection of hydroxyl and amino groups. The compound is characterized by the presence of a trimethylsilyl group, which imparts unique chemical properties, making it valuable in various chemical transformations.
科学研究应用
2-(Trimethylsilyl)ethyl chloroformate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a protecting group for hydroxyl and amino groups, facilitating the synthesis of complex organic molecules.
Pharmaceuticals: It is employed in the synthesis of drug intermediates and active pharmaceutical ingredients.
Biochemistry: It is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Material Science: It is used in the preparation of silicon-based materials and coatings.
作用机制
Target of Action
2-(Trimethylsilyl)ethyl chloroformate is primarily used as a reagent in the synthesis of various organic compounds . Its primary targets are the hydroxyl groups present in these compounds . By reacting with these groups, it facilitates the formation of 2-trimethylsilylethyl esters .
Mode of Action
The mode of action of 2-(Trimethylsilyl)ethyl chloroformate involves the formation of a β-silyl carbocation intermediate . This intermediate is crucial for the transformation of the target compound.
Biochemical Pathways
The biochemical pathways affected by 2-(Trimethylsilyl)ethyl chloroformate are those involved in the synthesis of organic compounds. For instance, it has been used in the preparation of 2,4,5-trisubstituted tetrahydropyrans from homoallylic alcohols by a Prins-type cyclization reaction . It can also be used in the synthesis of amino acid SEM esters from N-protected amino acids in the presence of lithium carbonate .
Result of Action
The result of the action of 2-(Trimethylsilyl)ethyl chloroformate is the formation of new organic compounds. For example, it can lead to the formation of 2-trimethylsilylethyl esters , or the synthesis of amino acid SEM esters . These compounds can serve as building blocks for new molecular architectures .
Action Environment
The action of 2-(Trimethylsilyl)ethyl chloroformate can be influenced by environmental factors such as temperature and pH. For instance, it is known that chloroformates are reactive compounds that possess both acid chloride and alkyl substituents . Their stability can be influenced by the nature of the alkyl substituent . Furthermore, chloroformates are soluble in organic solvents and hydrolyze in water , which means that the solvent used can significantly impact the reaction.
安全和危害
This compound is considered hazardous. It is highly flammable and may be corrosive to metals . It is harmful if swallowed, causes severe skin burns and eye damage, and is fatal if inhaled . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and keeping it away from heat/sparks/open flames/hot surfaces .
未来方向
As a reagent, “2-(Trimethylsilyl)ethyl chloroformate” has potential applications in the formation of 2-trimethylsilylethyl esters . Its use in palladium-catalyzed asymmetric allylic alkylation is being explored, yielding a variety of α-quaternary six- and seven-membered ketones and lactams . This suggests that it could have significant utility in complex fragment coupling .
生化分析
Biochemical Properties
2-(Trimethylsilyl)ethyl chloroformate plays a significant role in biochemical reactions, particularly in the derivatization of amino acids and organic acids for gas chromatographic analysis . It interacts with enzymes, proteins, and other biomolecules by forming stable derivatives that can be easily analyzed. For example, it reacts with alcohols to form carbonates, which can be regenerated to alcohols using specific reagents . This interaction is crucial for the identification and quantification of various metabolites in complex biological samples.
Cellular Effects
2-(Trimethylsilyl)ethyl chloroformate affects various types of cells and cellular processes. It influences cell function by modifying the chemical structure of biomolecules, which can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, its derivatization properties are used to study the metabolic profiles of cells, providing insights into cellular functions and metabolic pathways .
Molecular Mechanism
The molecular mechanism of 2-(Trimethylsilyl)ethyl chloroformate involves its ability to form stable derivatives with biomolecules. It binds to functional groups such as hydroxyl, amino, and carboxyl groups, forming derivatives that can be analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) . This binding interaction is essential for the identification and quantification of metabolites, as well as for studying enzyme activities and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Trimethylsilyl)ethyl chloroformate change over time due to its stability and degradation properties. It is known to be stable under specific storage conditions, but it can degrade over time, affecting its reactivity and the accuracy of analytical results . Long-term studies have shown that its stability can be maintained by storing it at low temperatures and protecting it from moisture and light.
Dosage Effects in Animal Models
The effects of 2-(Trimethylsilyl)ethyl chloroformate vary with different dosages in animal models. At low doses, it is used to study metabolic pathways and enzyme activities without causing significant toxicity. At high doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic processes . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in biochemical research.
Metabolic Pathways
2-(Trimethylsilyl)ethyl chloroformate is involved in various metabolic pathways, particularly in the derivatization of amino acids and organic acids for analytical purposes . It interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels. This interaction is essential for studying the metabolic profiles of cells and understanding the biochemical processes underlying various physiological and pathological conditions.
Transport and Distribution
The transport and distribution of 2-(Trimethylsilyl)ethyl chloroformate within cells and tissues are influenced by its chemical properties. It can be transported across cell membranes and distributed to different cellular compartments, where it interacts with biomolecules . Specific transporters and binding proteins may facilitate its localization and accumulation within cells, affecting its reactivity and function.
Subcellular Localization
2-(Trimethylsilyl)ethyl chloroformate is localized in specific subcellular compartments, where it exerts its biochemical effects. It may be directed to particular organelles or cellular structures through targeting signals or post-translational modifications . This subcellular localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and participate in targeted biochemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: 2-(Trimethylsilyl)ethyl chloroformate can be synthesized through the reaction of 2-(trimethylsilyl)ethanol with phosgene or its derivatives. The reaction typically involves the following steps:
Reaction with Phosgene: 2-(Trimethylsilyl)ethanol is reacted with phosgene in the presence of a base such as pyridine to form 2-(trimethylsilyl)ethyl chloroformate.
Reaction Conditions: The reaction is usually carried out at low temperatures to control the exothermic nature of the reaction and to prevent decomposition of the product.
Industrial Production Methods: Industrial production of 2-(trimethylsilyl)ethyl chloroformate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The product is then purified through distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions: 2-(Trimethylsilyl)ethyl chloroformate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-(trimethylsilyl)ethanol and carbon dioxide.
Reduction: It can be reduced to 2-(trimethylsilyl)ethanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Bases such as pyridine or triethylamine are often used to facilitate the reactions.
Solvents: Organic solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and control the reaction environment.
Major Products:
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
2-(Trimethylsilyl)ethanol: Formed from hydrolysis or reduction reactions.
相似化合物的比较
Ethyl Chloroformate: Similar in reactivity but lacks the stabilizing trimethylsilyl group.
Methyl Chloroformate: Also used as a protecting group but has different reactivity and stability profiles.
Propyl Chloroformate: Similar to ethyl chloroformate but with a longer alkyl chain.
Uniqueness: 2-(Trimethylsilyl)ethyl chloroformate is unique due to the presence of the trimethylsilyl group, which imparts increased stability and selectivity in reactions. This makes it particularly valuable in complex organic synthesis where selective protection and deprotection steps are crucial.
属性
IUPAC Name |
2-trimethylsilylethyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO2Si/c1-10(2,3)5-4-9-6(7)8/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEQQLFQAPLTLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448018 | |
| Record name | 2-(TRIMETHYLSILYL)ETHYL CHLOROFORMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20160-60-5 | |
| Record name | 2-(TRIMETHYLSILYL)ETHYL CHLOROFORMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trimethylsilyl)ethyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


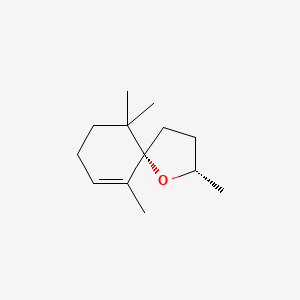



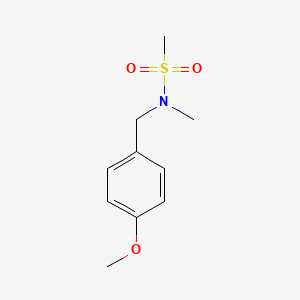
![4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid](/img/structure/B1366646.png)
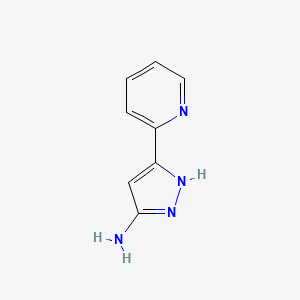
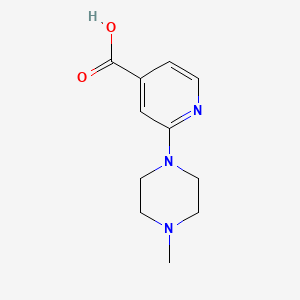
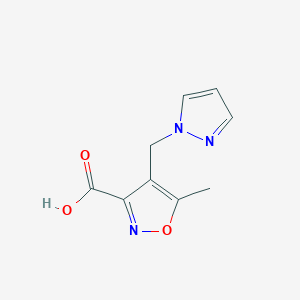
![4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1366658.png)
